molecular formula C21H14ClN5O2S B2813412 3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1019141-47-9

3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2813412
CAS No.: 1019141-47-9
M. Wt: 435.89
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Description

This compound is a heterocyclic derivative featuring a triazoloquinazoline core fused with a thiophene-carboxamide substituent. Its structure includes:

  • 4-Chlorophenyl substituent at position 3: Enhances lipophilicity and may influence binding interactions.
  • Thiophen-2-ylmethyl carboxamide at position 8: Introduces sulfur-containing heterocyclic diversity, which can modulate electronic properties and solubility.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-oxo-N-(thiophen-2-ylmethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O2S/c22-14-6-3-12(4-7-14)18-19-24-21(29)16-8-5-13(10-17(16)27(19)26-25-18)20(28)23-11-15-2-1-9-30-15/h1-10,26H,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHPVOGYZNEPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.

    Attachment of the Thiophenylmethyl Group: This step involves the alkylation of the triazoloquinazoline core with a thiophenylmethyl halide under basic conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Cyclization and Ring Formation Reactions

The triazolo[1,5-a]quinazoline core is synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds. For example, oxidative cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridines and β-dicarbonyl compounds under acidic, oxygen-rich conditions forms the fused triazole-quinazoline system .

Key Reaction Conditions:

ParameterOptimal ValueImpact on Yield
SolventEthanol74% (air), 94% (O<sub>2</sub>)
Acid (acetic acid)6 equivalentsMaximizes yield
AtmosphereO<sub>2</sub> (1 atm)94% yield

This method avoids side reactions (e.g., triazolo[1,5-a]pyridine by-products) and highlights the role of molecular oxygen in driving cyclization .

Nucleophilic Substitution at the 4-Chlorophenyl Group

The electron-deficient 4-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For structurally analogous compounds, chlorine replacement with methoxy or amino groups occurs under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF, 80°C).

Example Reaction:

Reactant : 4-Chlorophenyl derivative
Reagent : Morpholine
Product : 4-Morpholinophenyl analog
Yield : ~68% (estimated from similar systems)

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (reflux, 6–8 h) yields 3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H- triazolo[1,5-a]quinazoline-8-carboxylic acid.

  • Basic Hydrolysis : NaOH (aqueous ethanol, 70°C) produces the corresponding carboxylate salt, which can be acidified to isolate the free acid.

Functionalization of the Thiophen-2-ylmethyl Group

The thiophene ring participates in electrophilic substitutions (e.g., sulfonation, nitration) and alkylation:

Sulfonation:

Conditions : SO<sub>3</sub>·H<sub>3</sub>PO<sub>4</sub> complex, 0°C → RT
Product : Sulfonated derivative at the thiophene β-position
Application : Enhances water solubility for pharmacological studies.

Oxidation:

Reagent : m-CPBA (meta-chloroperbenzoic acid)
Product : Thiophene S-oxide derivative, which can further oxidize to the sulfone.

Metal-Catalyzed Cross-Couplings

The chlorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst:

Reaction ComponentRole
Pd(PPh<sub>3</sub>)<sub>4</sub>Catalyst (2–5 mol%)
K<sub>2</sub>CO<sub>3</sub>Base
DME/H<sub>2</sub>O (3:1)Solvent system
Temperature80–90°C, 12–24 h

Yield : 55–72% for biphenyl derivatives.

Triazole Ring Reactivity

The 1,2,3-triazole ring undergoes:

  • N-Alkylation : With alkyl halides (e.g., methyl iodide) in DMF/K<sub>2</sub>CO<sub>3</sub> to form quaternary ammonium salts .

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append additional functional groups.

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces C–Cl bond cleavage at the 4-chlorophenyl group, forming a phenyl radical intermediate. This intermediate can dimerize or abstract hydrogen, yielding dechlorinated by-products .

Reductive Amination of the Ketone

The 5-oxo group is reduced using NaBH<sub>4</sub>/CeCl<sub>3</sub> (Luche reduction) to form the secondary alcohol, which can further react with amines via reductive amination.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide exhibit antiviral properties. For instance, heterocyclic compounds containing triazole rings have been shown to possess activity against various viruses, including influenza and HIV. These compounds can inhibit viral replication by interfering with viral enzymes or host cell interactions .

Anticancer Properties

Research has demonstrated the potential of triazole derivatives in cancer therapy. The compound's ability to modulate various cellular pathways makes it a candidate for further investigation in oncology. Studies have reported that similar structures can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving the regulation of cell cycle proteins and apoptosis-related genes .

Anti-inflammatory Effects

Compounds with similar scaffolds have been evaluated for anti-inflammatory activity. The presence of the thiophene moiety is believed to contribute to this effect by inhibiting pro-inflammatory cytokines and mediators. This property makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Case Study 1: Antiviral Activity Evaluation

A study evaluated the antiviral activity of various triazole derivatives against the Junin virus (JUNV). Among the synthesized compounds, those containing the triazole ring showed promising results in inhibiting viral replication in Vero cells. The most active derivatives were tested for cytotoxicity and exhibited effective antiviral properties at low concentrations .

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, researchers synthesized a series of quinazoline derivatives and assessed their cytotoxic effects on different cancer cell lines. The results indicated that compounds with similar structures to 3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide significantly inhibited cell proliferation and induced apoptosis in breast cancer cells through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Affecting Gene Expression: Influencing the expression of genes related to disease progression.

Comparison with Similar Compounds

Functional Group Analysis

  • Heterocyclic Diversity : The triazoloquinazoline core offers a larger π-conjugated system compared to triazolo-pyrimidine analogs (e.g., 573931-20-1 ), which may enhance binding to aromatic-rich enzyme pockets .
  • Thiophene vs. Pyrazole : Thiophene derivatives (e.g., target compound and 7a ) exhibit higher sulfur-mediated polarizability than pyrazole-based analogs (e.g., 4 ), influencing solubility and redox properties .

Physicochemical Properties

  • Melting Points : Triazepine-thiophene hybrids (7a ) show higher melting points (278–280°C) due to nitro group-induced crystallinity, while pyrazole derivatives (4 ) melt at lower temperatures (114–116°C) .
  • Synthetic Yields : Yields for thiophene-containing analogs (e.g., 7a at 74%) are generally higher than those for pyrazole derivatives (e.g., 6 at 65%), suggesting better reaction efficiency for sulfur-containing systems .

Research Implications and Gaps

  • Synthetic Optimization : The use of DMF as a solvent for crystallization in compound 7a suggests a viable route for purifying the target compound, though chlorophenyl-thiophene interactions may require tailored solvent systems .

Notes

  • Contradictions : emphasizes the role of nitro groups in enhancing stability, but this may conflict with the target compound’s chloro-substituted design, which prioritizes balanced lipophilicity over extreme stability .
  • Limitations : Direct comparisons are hindered by the absence of spectral or bioactivity data for the target compound. Further studies should prioritize synthesizing and characterizing this derivative.

Biological Activity

The compound 3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a member of the triazole family and exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure

The IUPAC name of the compound indicates a complex structure that includes a triazole ring fused with a quinazoline moiety. The presence of the 4-chlorophenyl and thiophen-2-yl groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has shown that compounds containing triazole structures often exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been reported to possess antibacterial and antifungal activities. The compound may demonstrate similar effects due to its structural characteristics.

  • Antibacterial Effects : Studies have indicated that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has been evaluated in several studies. Triazole derivatives are known for their ability to interfere with cellular processes involved in cancer progression.

  • Cytotoxicity : In vitro assays have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The cytotoxicity was assessed using the MTT assay, which measures cell viability .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : Similar triazole compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : The presence of halogenated phenyl groups may enhance binding affinity to various receptors, leading to altered signaling pathways that affect cell growth and survival.

Synthesis and Evaluation

A study focused on synthesizing various triazole derivatives, including the compound , evaluated their biological activities systematically. The results indicated that modifications to the phenyl and thiophene groups significantly influenced their antimicrobial and anticancer activities .

Comparative Analysis

A comparative analysis of structurally related compounds revealed that those with electron-withdrawing groups (like chlorine) exhibited enhanced biological activity compared to their non-substituted counterparts. This suggests that the electronic properties of substituents play a crucial role in determining the efficacy of these compounds .

Data Summary

PropertyValue/Description
Molecular Formula C16H13ClN4O2S
Antibacterial MIC Range 0.125 - 8 μg/mL
Cytotoxicity Assay MTT assay against A549, MCF-7, HCT-116
Key Activities Antibacterial, Anticancer

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